Methyl 3-aminononanoate
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Overview
Description
Methyl 3-aminononanoate is an organic compound that belongs to the class of fatty acid methyl esters It is characterized by the presence of a methyl ester group and an amino group attached to a nonanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-aminononanoate can be synthesized through the reaction of methyl nonanoate with ammonia. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions. One common method involves the use of methyl acetoacetate and ammonia in the presence of water at a temperature range of 35-70°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for efficiency and yield, with careful control of reaction parameters to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminononanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
Methyl 3-aminononanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biological processes and as a building block for biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of methyl 3-aminononanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical reactions, while the ester group can undergo hydrolysis to release nonanoic acid and methanol. These interactions can affect cellular processes and pathways, leading to various biological effects.
Comparison with Similar Compounds
Methyl 3-aminononanoate can be compared with other similar compounds, such as:
Methyl nonanoate: Lacks the amino group, making it less reactive in certain biochemical reactions.
Methyl 3-aminobenzoate: Contains a benzene ring, leading to different chemical properties and applications.
Methyl 3-aminocrotonate: Contains a different carbon backbone, resulting in distinct reactivity and uses.
The uniqueness of this compound lies in its specific structure, which combines the properties of a fatty acid ester with an amino group, making it versatile for various applications.
Biological Activity
Methyl 3-aminononanoate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, supported by research findings and data tables.
Chemical Structure and Properties
This compound is an amino acid derivative with the molecular formula C10H19NO2. It features a nonyl chain with an amino group at the third position, contributing to its unique reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of nonanoic acid derivatives with amines under controlled conditions. The following reaction scheme outlines a common synthetic pathway:
- Starting Material : Nonanoic acid or its derivatives.
- Reagents : Ammonia or amine derivatives.
- Catalysts : Acid or base catalysts may be employed to facilitate the reaction.
- Conditions : The reaction is usually carried out under reflux conditions to ensure complete conversion.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in plant systems and potential therapeutic applications. Below are key findings:
1. Induction of Secondary Metabolites
This compound has been shown to stimulate the production of secondary metabolites in plants, similar to other known compounds like methyl jasmonate. A study demonstrated that this compound could induce nicotine accumulation in Nicotiana attenuata leaves, suggesting its role in plant defense mechanisms against herbivores and pathogens .
2. Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects, which could be beneficial in developing natural antimicrobial agents .
3. Influence on Cellular Processes
As a fatty acid methyl ester, this compound may interact with cellular membranes and influence lipid metabolism. Its mechanism of action likely involves altering membrane fluidity and affecting signal transduction pathways, which could have implications for metabolic regulation .
Data Table: Biological Activity Summary
Case Study 1: Induction of Nicotine Production
In a controlled experiment, this compound was applied to Nicotiana attenuata plants. The results indicated a dose-dependent increase in nicotine levels, comparable to treatments with methyl jasmonate. This suggests that the compound may act as a signaling molecule in plant defense .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) suggesting its potential use as a natural preservative in food products .
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
methyl 3-aminononanoate |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9H,3-8,11H2,1-2H3 |
InChI Key |
CVOSOUFKRFLNRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(=O)OC)N |
Origin of Product |
United States |
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